molecular formula C7H11NO3 B6231513 6-methyl-2-oxopiperidine-3-carboxylic acid, Mixture of diastereomers CAS No. 41888-22-6

6-methyl-2-oxopiperidine-3-carboxylic acid, Mixture of diastereomers

Cat. No. B6231513
CAS RN: 41888-22-6
M. Wt: 157.2
InChI Key:
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Description

6-Methyl-2-oxopiperidine-3-carboxylic acid, Mixture of diastereomers, is a chemical compound with the molecular weight of 157.17 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 6-methyl-2-oxopiperidine-3-carboxylic acid and its derivatives is an important task in modern organic chemistry . Piperidines, which are the core structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 6-methyl-2-oxopiperidine-3-carboxylic acid can be represented by the InChI code: 1S/C7H11NO3/c1-4-2-3-5(7(10)11)6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) .


Physical And Chemical Properties Analysis

6-Methyl-2-oxopiperidine-3-carboxylic acid is a solid substance at room temperature .

Safety and Hazards

The safety information for 6-methyl-2-oxopiperidine-3-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-2-oxopiperidine-3-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methyl-2-oxopiperidine-3-carboxylic acid", "Methylmagnesium bromide", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: React 4-methyl-2-oxopiperidine-3-carboxylic acid with methylmagnesium bromide to form 4-methyl-2-hydroxypiperidine-3-carboxylic acid.", "Step 2: React 4-methyl-2-hydroxypiperidine-3-carboxylic acid with bromoacetic acid in the presence of sodium hydroxide to form 6-methyl-2-oxopiperidine-3-carboxylic acid.", "Step 3: Separate the mixture of diastereomers using column chromatography.", "Step 4: Purify the desired diastereomer using recrystallization from ethyl acetate and water.", "Step 5: Characterize the product using spectroscopic techniques such as NMR and IR spectroscopy." ] }

CAS RN

41888-22-6

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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